molecular formula C18H18ClN5O3 B4837827 N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B4837827
M. Wt: 387.8 g/mol
InChI Key: GNDRAONKQJYNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as CEM-102, is a novel antibiotic compound that has shown promising results against various bacterial infections. This compound belongs to the class of tetrazole-containing compounds and has a unique chemical structure that gives it potent antibacterial properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. It specifically targets the 50S subunit of the ribosome, which is responsible for the synthesis of bacterial proteins. By binding to the ribosome, N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide prevents the formation of peptide bonds, which leads to the inhibition of bacterial protein synthesis and eventual cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been shown to have low toxicity and excellent pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, and it has a long half-life, which makes it an ideal candidate for the treatment of bacterial infections. N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has also been shown to have minimal side effects, which makes it a safer alternative to other antibiotics.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has several advantages for lab experiments, including its potent antibacterial properties, low toxicity, and excellent pharmacokinetic properties. It has also been shown to have minimal side effects, which makes it a safer alternative to other antibiotics. However, N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has some limitations, including its high cost and the need for further studies to determine its efficacy against other bacterial infections.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, including the study of its efficacy against other bacterial infections, such as tuberculosis and fungal infections. Further studies are also needed to determine the optimal dosage and administration of N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, as well as its potential for combination therapy with other antibiotics. Additionally, the development of new formulations of N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, such as topical creams and ointments, could expand its use in the treatment of bacterial infections.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its antibacterial properties, and it has shown promising results against various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Haemophilus influenzae. It has also shown activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been studied in vitro and in vivo, and it has shown low toxicity and excellent pharmacokinetic properties.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-3-27-16-10-12(4-9-15(16)26-2)18-21-23-24(22-18)11-17(25)20-14-7-5-13(19)6-8-14/h4-10H,3,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDRAONKQJYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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